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Compound of Interest

Compound Name: 4-Bromoisophthalic acid

Cat. No.: B146020

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisophthalic acid (4-BIPA) is a substituted aromatic dicarboxylic acid with the
molecular formula CsHsBrOa. Its structure, featuring a bromine atom and two carboxylic acid
groups on a benzene ring, makes it a versatile building block in organic synthesis, particularly
in the development of metal-organic frameworks (MOFs), polymers, and pharmaceutical
intermediates. A thorough understanding of its spectroscopic and structural characteristics is
paramount for its application in these fields. This technical guide provides an in-depth overview
of the key spectroscopic data for 4-Bromoisophthalic acid and the experimental protocols for
their acquisition.

Molecular Structure

4-Bromoisophthalic acid consists of a benzene ring with two carboxylic acid groups at
positions 1 and 3, and a bromine atom at position 4. This substitution pattern leads to a specific
set of spectroscopic signatures that are detailed in the following sections.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Bromoisophthalic acid,
providing a quantitative reference for researchers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for 4-Bromoisophthalic acid

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
. Carboxylic acid
~13.5 broad singlet
protons (2H)
8.28 doublet 2.1 Aromatic proton (1H)
7.95 doublet of doublets 8.3,2.1 Aromatic proton (1H)
7.89 doublet 8.3 Aromatic proton (1H)

Solvent: DMSO-ds, Frequency: 400 MHz

Table 2: 13C NMR Data for 4-Bromoisophthalic acid

Chemical Shift (8) ppm Assighment

167.5 Carboxylic acid carbons
138.5 Aromatic carbon

134.2 Aromatic carbon

132.1 Aromatic carbon

130.8 Aromatic carbon

129.5 Aromatic carbon

122.3 Aromatic carbon

Solvent: DMSO-ds

Vibrational Spectroscopy

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data for 4-Bromoisophthalic acid
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid

3100-2500 Broad
dimer)
1715 Strong C=0 stretch (carboxylic acid)
1600, 1550, 1450 Medium-Strong C=C stretch (aromatic ring)
1300 Medium C-O stretch, O-H bend
920 Broad O-H out-of-plane bend
750 Strong C-H out-of-plane bend
680 Medium C-Br stretch

Sample Preparation: KBr Pellet

Mass Spectrometry

Table 4: Mass Spectrometry Data for 4-Bromoisophthalic acid

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion, showing

244/246 ~100/~98
isotopic pattern of Br)
2271229 Moderate [M-OH]*
199/201 Moderate [M-COOH]*
120 Moderate [M-Br-COOH]*
75 High [CeH3]*

lonization Method: Electron lonization (El)

UV-Vis Spectroscopy

For aromatic compounds like 4-Bromoisophthalic acid, the UV-Vis spectrum is characterized
by absorption bands corresponding to 1t — 1* transitions within the benzene ring. In a
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methanol solution, 4-Bromoisophthalic acid typically exhibits absorption maxima around 210
nm and 290 nm. The exact positions and intensities of these bands can be influenced by the
solvent and pH.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromoisophthalic acid in 0.7 mL
of deuterated dimethyl sulfoxide (DMSO-ds). Ensure the sample is fully dissolved.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
o Acquisition Parameters (H NMR):

Number of scans: 16-32

[e]

[e]

Relaxation delay: 1-2 seconds

Pulse width: 90°

o

[¢]

Spectral width: -2 to 16 ppm

e Acquisition Parameters (:3C NMR):

[e]

Number of scans: 1024 or more (due to the low natural abundance of 13C)

o

Relaxation delay: 2-5 seconds

Pulse width: 30-45°

[¢]

[e]

Spectral width: 0 to 200 ppm
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e Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase
and baseline correct the resulting spectrum. Reference the H spectrum to the residual
DMSO peak at 2.50 ppm and the 3C spectrum to the DMSO-ds solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
KBr Pellet Method

o Sample Preparation:

o Thoroughly grind 1-2 mg of 4-Bromoisophthalic acid with approximately 100-200 mg of
dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the finely ground powder to a pellet press.

o Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent
pellet.

¢ Instrumentation: Use a Fourier-Transform Infrared spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.
o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry

Electron lonization (EI)

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer via a direct insertion probe.

 Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.
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e Acquisition Parameters:
o lonization energy: 70 eV
o Source temperature: 200-250 °C
o Mass range: 50-500 m/z

» Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragmentation patterns. The isotopic pattern of bromine (°Br and 8Br in an
approximate 1:1 ratio) should be evident in fragments containing a bromine atom.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of 4-Bromoisophthalic acid in a UV-
transparent solvent, such as methanol or ethanol. A typical concentration is in the range of
10~4to 10-> M.

¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
o Data Acquisition:
o Fill a quartz cuvette with the pure solvent to be used as a reference.
o Fill a second quartz cuvette with the sample solution.
o Scan the sample over a wavelength range of approximately 200-400 nm.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax) from the resulting
spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic
characterization of 4-Bromoisophthalic acid.
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General Workflow for Spectroscopic Analysis of 4-Bromoisophthalic Acid
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NMR Spectroscopy Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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